2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazole
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Overview
Description
2-[(4-Chloro-3-methylphenoxy)methyl]-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring substituted with a chloromethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-3-methylphenoxy)methyl]-1H-1,3-benzodiazole typically involves the reaction of 4-chloro-3-methylphenol with a suitable benzodiazole precursor. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-3-methylphenoxy)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
2-[(4-Chloro-3-methylphenoxy)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-chloro-3-methylphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A precursor in the synthesis of the compound.
2-Methyl-4-chlorophenoxyacetic acid: Another phenoxy derivative with herbicidal properties.
4-Chloro-2-methylphenoxy)acetic acid: A related compound used in herbicides.
Uniqueness
2-[(4-Chloro-3-methylphenoxy)methyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both benzodiazole and phenoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H13ClN2O |
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Molecular Weight |
272.73 g/mol |
IUPAC Name |
2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H13ClN2O/c1-10-8-11(6-7-12(10)16)19-9-15-17-13-4-2-3-5-14(13)18-15/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
FSBIDYFBRDFVQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3N2)Cl |
Origin of Product |
United States |
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